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Abstract

Andrastin C, a meroterpenoid natural product isolated from Penicillium roqueforti, has
garnered significant interest within the scientific community due to its potent inhibitory activity
against farnesyltransferase, a key enzyme in the post-translational modification of Ras
proteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making
farnesyltransferase inhibitors like Andrastin C promising candidates for anticancer drug
development. This technical guide provides an in-depth analysis of the chemical structure and
stereochemistry of Andrastin C, supported by spectroscopic data, experimental protocols, and
biosynthetic pathway visualizations.

Chemical Structure and Stereochemistry

Andrastin C possesses a complex tetracyclic androstane-type skeleton. Its systematic IUPAC
name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-
heptamethyl-15-ox0-2,3,5,6,7,9-hexahydro-1H-cyclopentaja]phenanthrene-14-carboxylate[1].
The molecular formula of Andrastin C is C2sH400s, with a molecular weight of 472.6 g/mol [1].

The core structure is a 17-oxosteroid characterized by a 5-beta, 9-beta, 10-alpha, and 13-alpha
configuration[1]. Key functional groups include an acetoxy group at the 3-beta position, a
hydroxy group at position 15, a methoxycarbonyl group at position 14, and multiple methyl
substitutions at positions 4, 4, 8, 12, and 16[1]. The cyclopentane ring (D-ring) of Andrastin C
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exhibits keto-enol tautomerism, which initially presented challenges in its structure
elucidation[2].

The absolute stereochemistry of the andrastin skeleton was definitively established through X-
ray crystallographic analysis of a p-bromobenzoy! derivative of the closely related Andrastin
A[2][3][4]. This analysis confirmed the ent-5a,143-androstane configuration for the andrastin
family of compounds[2][3].

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of Andrastin C. While the original full dataset for Andrastin C is not readily available in all
public databases, the following tables summarize representative quantitative data for a closely
related andrastin-type meroterpenoid, Penimeroterpenoid A, as reported by Ren et al. (2021),
which shares the core andrastin scaffold and provides a valuable reference[5].

NMR Spectroscopic Data

The *H and 3C NMR data for a representative andrastin-type compound are presented below.
The spectra were recorded in CDCls at 500 MHz for *H and 125 MHz for 13C[5].

Table 1: *H and 3C NMR Data for a Representative Andrastin-Type Meroterpenoid
(Penimeroterpenoid A)[5]
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Position oC (ppm) OH (ppm, mult., J in Hz)
1 35.8 1.65, m;1.45 m
2 22.9 1.95, m; 1.80, m
3 78.9 4.65,dd, 11.5,4.5
4 37.9

5 50.1 1.90, m

6 21.5 1.60, m; 1.50, m
7 34.2 1.75, m; 1.30, m
8 41.8

9 53.5 2.19,d,11.0

10 204.5

11 126.4 5.82,d,11.0

12 132.9

13 49.8

14 70.6

15 210.6

16 72.1

17 206.8

18 14.1 1.85, s

19 18.9 1.68, s

20 24.3 1.26, s

21 202.1 10.1, s

22 (OAc) 170.7

23 (OAc) 21.3 2.05,s
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24 28.1 1.05, s
25 22.1 1.01, s
26 16.5 1.15, s
27 (COOCHs3) 167.3

28 (COOCHs) 52.5 3.75, s

Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: IR and MS Data for a Representative Andrastin-Type Meroterpenoid

(Penimeroterpenoid A)[5]

Spectroscopic Technique

Data

IR (neat, Vmax)

3445 cm~1 (O-H stretch), 2954 cm~1 (C-H
stretch), 1752 cm~1 (C=0 stretch, ester/ketone)

HRESIMS

m/z 525.2454 [M+Na]* (Calculated for
C2sH380sNa, 525.2459)

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and
structural elucidation of andrastin-type compounds from Penicillium species, based on

established protocols[5][6][7].

Fungal Cultivation and Extraction

e Fermentation: The producing fungal strain, such as Penicillium roqueforti, is cultivated in a
suitable liquid or solid medium (e.g., YES agar) for a period of 7-14 days at approximately

28°C to allow for the production of secondary metabolites.

o Extraction: The culture medium and/or mycelium are extracted with an organic solvent
mixture, typically ethyl acetate:dichloromethane:methanol (e.g., in a 3:2:1 ratio) with the
addition of 1% formic acid to improve extraction efficiency. The mixture is often sonicated to

ensure thorough extraction[6].
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Purification

A multi-step chromatographic approach is employed for the purification of Andrastin C:

Silica Gel Chromatography: The crude extract is first subjected to column chromatography
on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or
dichloromethane/methanol) to separate compounds based on polarity.

ODS Chromatography: Fractions containing the target compound are further purified by
reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a
methanol/water or acetonitrile/water gradient.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
Andrastin C is achieved by preparative or semi-preparative HPLC, typically on a C18
column with a suitable solvent system and monitoring with a UV detector[7].

Structure Elucidation

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
is used to determine the exact mass and molecular formula of the purified compound.

NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the
detailed chemical structure:

o

'H NMR: Provides information on the proton environments, including chemical shifts,
multiplicities, and coupling constants.

o 13C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene,
methine, quaternary, carbonyl).

o COSY (Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks,
revealing connectivity within spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between
protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon
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skeleton and placing substituents.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial
proximity of protons, which is vital for determining the relative stereochemistry of the

molecule.

Biosynthetic Pathway and Biological Activity

Andrastin C is a member of the andrastin family of meroterpenoids, which are biosynthesized
through a hybrid pathway involving both the terpenoid and polyketide pathways[3]. The
biosynthesis of the closely related Andrastin A has been studied, and the gene cluster
responsible for its production has been identified in Penicillium chrysogenum[6].

The following diagram illustrates the key steps in the biosynthesis of the andrastin skeleton,
starting from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).

Farnesyl Pyrophosphate (FPP) Prenyltransferase
[ o . .
Geranylgeranyl Pyrophosphate (GGPP) Analog Terpene Cyclase Cyclized Rearrangement & Oxidation Steps Andrastin Skeleton

35-Dimethylorselinic Acid (omoay |  E0lyketide Synthase

Click to download full resolution via product page
Caption: Biosynthetic pathway of the Andrastin skeleton.

Andrastin C exhibits its biological activity by inhibiting farnesyltransferase. This enzyme is
responsible for attaching a farnesyl group to the C-terminus of certain proteins, including the
Ras family of small GTPases. This farnesylation is a critical step for the proper localization and
function of Ras proteins in signal transduction pathways that regulate cell growth,
differentiation, and survival. By inhibiting farnesyltransferase, Andrastin C disrupts these
signaling pathways, leading to the suppression of cell proliferation, which is a key mechanism
for its potential anticancer effects.
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Caption: Inhibition of Ras farnesylation by Andrastin C.

Conclusion

Andrastin C is a structurally complex and biologically significant natural product. Its unique
chemical architecture, characterized by a highly substituted and stereochemically rich
androstane skeleton, has been elucidated through a combination of advanced spectroscopic
techniques and confirmed by X-ray crystallography of a close analog. As a potent inhibitor of
farnesyltransferase, Andrastin C continues to be a valuable lead compound in the
development of novel anticancer therapeutics. This guide provides a comprehensive overview
of its chemical and stereochemical features, serving as a foundational resource for researchers
in natural product chemistry, medicinal chemistry, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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